molecular formula C27H24N4O2 B2414175 N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide CAS No. 932344-27-9

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide

Cat. No.: B2414175
CAS No.: 932344-27-9
M. Wt: 436.515
InChI Key: JUTBHTCYCOFSHF-UHFFFAOYSA-N
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Description

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is a complex organic compound featuring a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by N-alkylation using benzyl bromide in the presence of a base like sodium carbonate . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully hydrogenated compounds.

Scientific Research Applications

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-benzyl-2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-2-33-21-13-14-24-22(15-21)27-23(17-28-24)26(20-11-7-4-8-12-20)30-31(27)18-25(32)29-16-19-9-5-3-6-10-19/h3-15,17H,2,16,18H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTBHTCYCOFSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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